5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may include:
Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.
Introduction of the amino group: This step may involve nucleophilic substitution reactions.
Attachment of the phenyl groups: This can be done through coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Use of catalysts: To increase reaction efficiency.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for coupling reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Medicinal Chemistry: As a potential drug candidate for treating diseases.
Biological Studies: To investigate its effects on biological systems.
Industrial Applications: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Other compounds in this class with similar structures.
Phenylcarbamoyl Derivatives: Compounds with similar functional groups.
Uniqueness
The unique combination of functional groups in “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.
Properties
Molecular Formula |
C21H24N6O4 |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O4/c1-12-6-5-7-13(2)18(12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-9-8-14(30-3)10-16(15)31-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) |
InChI Key |
RWVCBSWJVHDFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.